REACTION_SMILES
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[CH2:38]([OH:39])[CH2:40][CH2:41][CH3:42].[CH3:1][CH2:2][N:3]([CH2:4][CH3:5])[CH2:6][CH3:7].[CH3:32][CH2:33][O:34][C:35](=[O:36])[CH3:37].[Cl:21][c:22]1[c:23]2[c:24]([n:25][cH:26][n:27]1)[CH2:28][CH2:29][CH:30]2[CH3:31].[N:8]1([C:14](=[O:15])[O:16][C:17]([CH3:18])([CH3:19])[CH3:20])[CH2:9][CH2:10][NH:11][CH2:12][CH2:13]1>>[N:8]1([C:14](=[O:15])[O:16][C:17]([CH3:18])([CH3:19])[CH3:20])[CH2:9][CH2:10][N:11]([c:22]2[c:23]3[c:24]([n:25][cH:26][n:27]2)[CH2:28][CH2:29][CH:30]3[CH3:31])[CH2:12][CH2:13]1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCO
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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CC1CCc2ncnc(Cl)c21
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
CC(C)(C)OC(=O)N1CCNCC1
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Name
|
|
Type
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product
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Smiles
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CC1CCc2ncnc(N3CCN(C(=O)OC(C)(C)C)CC3)c21
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[CH2:38]([OH:39])[CH2:40][CH2:41][CH3:42].[CH3:1][CH2:2][N:3]([CH2:4][CH3:5])[CH2:6][CH3:7].[CH3:32][CH2:33][O:34][C:35](=[O:36])[CH3:37].[Cl:21][c:22]1[c:23]2[c:24]([n:25][cH:26][n:27]1)[CH2:28][CH2:29][CH:30]2[CH3:31].[N:8]1([C:14](=[O:15])[O:16][C:17]([CH3:18])([CH3:19])[CH3:20])[CH2:9][CH2:10][NH:11][CH2:12][CH2:13]1>>[N:8]1([C:14](=[O:15])[O:16][C:17]([CH3:18])([CH3:19])[CH3:20])[CH2:9][CH2:10][N:11]([c:22]2[c:23]3[c:24]([n:25][cH:26][n:27]2)[CH2:28][CH2:29][CH:30]3[CH3:31])[CH2:12][CH2:13]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCCCO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCN(CC)CC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOC(C)=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC1CCc2ncnc(Cl)c21
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)(C)OC(=O)N1CCNCC1
|
Name
|
|
Type
|
product
|
Smiles
|
CC1CCc2ncnc(N3CCN(C(=O)OC(C)(C)C)CC3)c21
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |